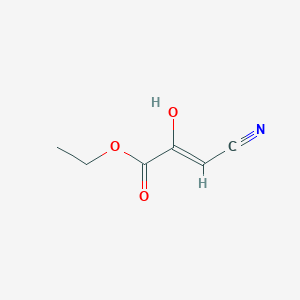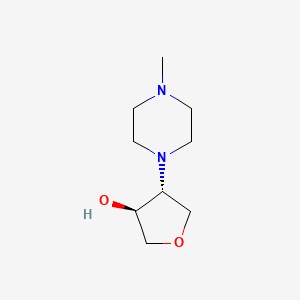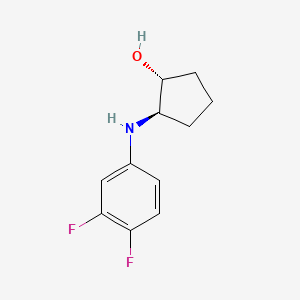
4-(Cyclohexylmethylene)azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethylene)azepane hydrochloride is a chemical compound with the molecular formula C13H26ClN It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
The synthesis of 4-(Cyclohexylmethylene)azepane hydrochloride typically involves several steps, including alkylation, substitution, reduction, and chlorination. One common method starts with cycloheximide as a raw material. The process involves:
Alkylation: Introduction of an alkyl group to the cycloheximide.
Substitution: Replacement of a functional group with another group.
Reduction: Reduction of the intermediate compound to form the desired product.
Chlorination: Introduction of a chlorine atom to form the hydrochloride salt.
This method is suitable for industrial production due to its high yield (approximately 70%) and high purity (99%) .
Analyse Des Réactions Chimiques
4-(Cyclohexylmethylene)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, potentially forming new derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(Cyclohexylmethylene)azepane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving biological systems to understand its interactions and effects.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethylene)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-(Cyclohexylmethylene)azepane hydrochloride can be compared with other similar compounds, such as:
4-(Cyclohexylmethyl)azepane hydrochloride: A closely related compound with a similar structure but different functional groups.
Azepane derivatives: Other derivatives of azepane with varying substituents and functional groups.
The uniqueness of this compound lies in its specific structure and the resulting properties, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C13H24ClN |
|---|---|
Poids moléculaire |
229.79 g/mol |
Nom IUPAC |
(4E)-4-(cyclohexylmethylidene)azepane;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13;/h11-12,14H,1-10H2;1H/b13-11+; |
Clé InChI |
PNUAHALFSKRLRK-BNSHTTSQSA-N |
SMILES isomérique |
C1CCC(CC1)/C=C/2\CCCNCC2.Cl |
SMILES canonique |
C1CCC(CC1)C=C2CCCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)

![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)




![2-(Benzo[d]thiazol-5-yl)propan-1-amine](/img/structure/B13352054.png)




